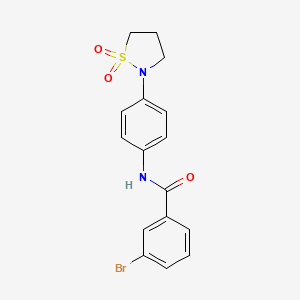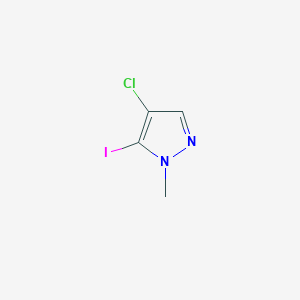
4-(Azidomethyl)-2-methyl-1,3-thiazole
概要
説明
4-(Azidomethyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. The presence of both azido and thiazole groups in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methyl-1,3-thiazole with an azidomethylating agent. One common method is the reaction of 2-methyl-1,3-thiazole with chloromethyl azide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk associated with handling azides, which are known to be potentially explosive.
化学反応の分析
Types of Reactions
4-(Azidomethyl)-2-methyl-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Cycloaddition Reactions: Alkynes and copper(I) catalysts are commonly used. The reactions are often performed at room temperature or slightly elevated temperatures.
Reduction Reactions: Hydrogen gas and palladium on carbon are commonly used. The reactions are typically carried out under atmospheric pressure.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles.
Cycloaddition Reactions: Products include triazole derivatives.
Reduction Reactions: Products include amine derivatives of thiazole.
科学的研究の応用
4-(Azidomethyl)-2-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioorthogonal chemistry techniques, which allow for the labeling and tracking of biomolecules in living systems.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-(Azidomethyl)-2-methyl-1,3-thiazole is primarily based on its ability to undergo cycloaddition and substitution reactions. In biological systems, it can react with biomolecules containing alkyne or thiol groups, forming stable triazole or thioether linkages. These reactions are often used in bioorthogonal chemistry to label and track proteins, nucleic acids, and other biomolecules.
類似化合物との比較
Similar Compounds
4-(Azidomethyl)-1,3-thiazole: Lacks the methyl group at the 2-position, which can affect its reactivity and stability.
2-Methyl-1,3-thiazole: Lacks the azido group, making it less reactive in cycloaddition and substitution reactions.
4-(Azidomethyl)-2-methyl-1,3-oxazole: Contains an oxygen atom instead of sulfur, which can influence its chemical properties and reactivity.
Uniqueness
4-(Azidomethyl)-2-methyl-1,3-thiazole is unique due to the presence of both azido and thiazole groups, which confer high reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
特性
IUPAC Name |
4-(azidomethyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c1-4-8-5(3-10-4)2-7-9-6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFOJPRDWBZEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2355176.png)



![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2355181.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol](/img/structure/B2355182.png)

![N-(3-cyanophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2355187.png)
![1-(3-chlorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2355191.png)
![1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2355193.png)
![N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2355194.png)



